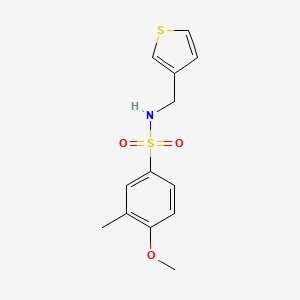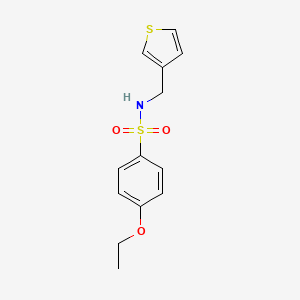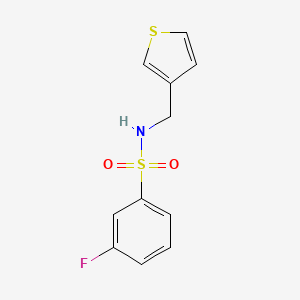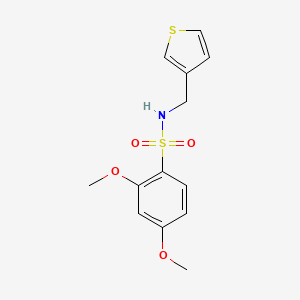![molecular formula C15H18N2O3S2 B6540072 N-(3-methyl-4-{[(thiophen-3-yl)methyl]sulfamoyl}phenyl)propanamide CAS No. 1060282-74-7](/img/structure/B6540072.png)
N-(3-methyl-4-{[(thiophen-3-yl)methyl]sulfamoyl}phenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methyl-4-{[(thiophen-3-yl)methyl]sulfamoyl}phenyl)propanamide is a complex organic compound featuring a thiophene ring, a sulfamoyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-4-{[(thiophen-3-yl)methyl]sulfamoyl}phenyl)propanamide typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method includes the condensation of sulfur with an α-methylene carbonyl compound and an α-cyano ester, forming aminothiophene derivatives
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(3-methyl-4-{[(thiophen-3-yl)methyl]sulfamoyl}phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfamoyl group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-(3-methyl-4-{[(thiophen-3-yl)methyl]sulfamoyl}phenyl)propanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of N-(3-methyl-4-{[(thiophen-3-yl)methyl]sulfamoyl}phenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with active site residues, while the thiophene ring can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like suprofen and articaine, which also contain thiophene rings and exhibit various pharmacological properties.
Sulfamoyl compounds: Molecules such as sulfanilamide, known for their antibacterial activity.
Uniqueness
N-(3-methyl-4-{[(thiophen-3-yl)methyl]sulfamoyl}phenyl)propanamide is unique due to its combination of a thiophene ring and a sulfamoyl group, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and interact with diverse molecular targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
N-[3-methyl-4-(thiophen-3-ylmethylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S2/c1-3-15(18)17-13-4-5-14(11(2)8-13)22(19,20)16-9-12-6-7-21-10-12/h4-8,10,16H,3,9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWAXHTWJNIRAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC2=CSC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-dimethyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B6540018.png)

![3-fluoro-4-methoxy-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B6540028.png)

![2-methoxy-4,5-dimethyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B6540039.png)
![2,5-dimethyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B6540040.png)

![4-fluoro-2-methyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B6540054.png)
![4-fluoro-3-methyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B6540055.png)
![N-(3-methyl-4-{[(thiophen-3-yl)methyl]sulfamoyl}phenyl)acetamide](/img/structure/B6540065.png)
![5-ethyl-2-methoxy-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B6540079.png)
![4-ethoxy-3-fluoro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B6540085.png)
![1-(3-methylphenyl)-N-[(thiophen-3-yl)methyl]methanesulfonamide](/img/structure/B6540087.png)
